

# KetoABNO stable radical ambient temperature

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## Compound Focus: KetoABNO

CAS No.: 7123-92-4

Cat. No.: S615531

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## Key Applications & Experimental Protocols

**KetoABNO**'s utility spans from small-molecule synthesis to selective protein modification. Key applications with detailed methodologies are outlined below.

### Aerobic Oxidation of Amines to Imines

This protocol uses a catalytic system of **KetoABNO** and a copper complex under an oxygen atmosphere [1].

- **Typical Procedure:** A mixture of the amine substrate (1.0 mmol), **KetoABNO (2-5 mol%)**, **CuBr (2-5 mol%)**, and a ligand (e.g., a bisoxazoline ligand, 2-5 mol%) is stirred in a solvent like toluene or acetonitrile (5 mL) under an **oxygen atmosphere (1 atm)** at room temperature. The reaction is typically monitored by TLC or GC/MS until completion.
- **Work-up:** The reaction mixture is concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the desired imine.

### Aerobic Oxidation of Alcohols to Carbonyls

**KetoABNO** can catalyze alcohol oxidation in both metal-based and metal-free systems [1].

- **Cu(I)/KetoABNO Protocol:** The alcohol substrate (1.0 mmol) is stirred with **KetoABNO (1-5 mol%)** and **Cu(I) salt (e.g., CuBr, 1-5 mol%)** in a solvent under an **oxygen or air atmosphere** at room

temperature. After completion, the mixture is concentrated and purified by flash chromatography [2].

- **Metal-Free/NaNO<sub>2</sub> Protocol:** The alcohol substrate (1.0 mmol) is stirred with **KetoABNO (5-10 mol%)** and **sodium nitrite (NaNO<sub>2</sub>, 10-20 mol%)** in an acidic aqueous-organic solvent mixture (e.g., AcOH/H<sub>2</sub>O/MeCN) under an **oxygen atmosphere** at room temperature. The product is isolated via work-up and purification [1].

## Tryptophan-Selective Bioconjugation of Proteins

This application leverages **KetoABNO** for selective modification of biomolecules [1].

- **Electrochemical Method:** A solution of the protein or peptide (0.01-0.1 mM) and **KetoABNO (10-50 equiv.)** is prepared in an ammonium acetate buffer (pH ~4.5)/acetonitrile mixture. The reaction is performed in an **electrochemical cell** with constant potential application (e.g., +0.8 V vs. Ag/AgCl) until the reaction is complete. The protein conjugate is then isolated by dialysis or size-exclusion chromatography [1].
- **Chemical Oxidation Method:** The protein is treated with **KetoABNO (10-50 equiv.)** and a stoichiometric oxidant like **TEMPO+BF<sub>4</sub><sup>-</sup>** in a suitable aqueous buffer/organic solvent mixture at 0°C to room temperature. After quenching, the bioconjugate is isolated by dialysis or HPLC [1].

## KetoABNO Versatility in Applications

The tables below summarize the scope of **KetoABNO**'s applications.

**Table 1: Small-Molecule Synthesis Applications**

Application	Key Detail	Notable Feature
<b>Amine to Imine Oxidation</b>	Catalyst with Cu complex & O <sub>2</sub> [1]	Mild conditions, broad scope
<b>Alcohol to Carbonyl Oxidation</b>	Catalyst with Cu/NaNO <sub>2</sub> & O <sub>2</sub> [1] [2]	Metal-free options available
<b>Aldehyde to Carboxylic Acid Oxidation</b>	Catalyst with NaNO <sub>2</sub> & O <sub>2</sub> [1]	Tolerates acidic conditions

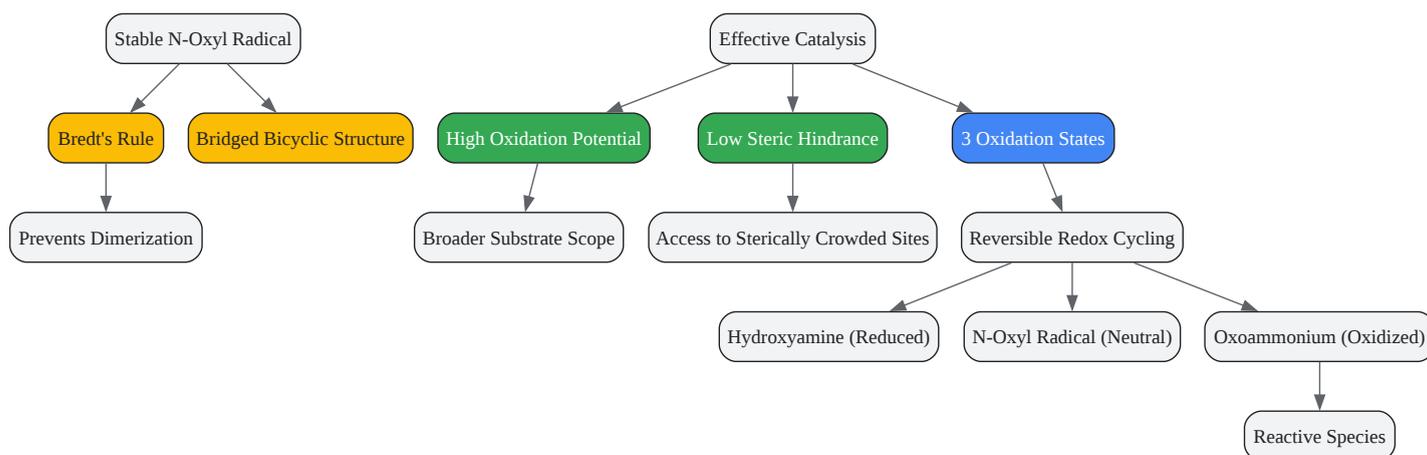
Application	Key Detail	Notable Feature
Oxidation of $\alpha$ -Fluoroalkyl Alcohols	Organocatalytic with O <sub>2</sub> [1]	Room temperature operation

Table 2: Protein Modification Applications

Application	Key Detail	Outcome / Utility
Serine-Selective Cleavage	CuI/KetoABNO/O <sub>2</sub> system [1]	Artificial peptidase (backbone cleavage)
Tryptophan-Selective Bioconjugation	Forms adduct at indole ring [1]	Labeling; ADC, Cryo-EM probe, DNA-protein conjugate synthesis [1]

## Understanding KetoABNO's Stability and Reactivity

KetoABNO's effectiveness is due to a combination of structural and electronic factors that stabilize its radical and enhance its catalytic power.



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Diagram illustrating the key structural and electronic properties that contribute to **KetoABNO**'s stability and catalytic versatility.

- **Structural Stability:** Its bridged bicyclic scaffold is central to its stability. This structure is stabilized by **Bredt's rule**, which prevents the nitrogen atom at the bridgehead from becoming planar, thus **inhibiting dimerization** and decomposition of the radical, allowing it to persist at ambient temperature [1].
- **Electronic and Steric Advantages:** Compared to common radicals like TEMPO, **KetoABNO** has a **higher redox potential** and **reduced steric hindrance** around the N-O• center. This makes it a more powerful yet accessible oxidant [1].
- **Reversible Redox Cycling:** A key to its catalytic function is the ability to reversibly interconvert between three oxidation states: the reduced **hydroxylamine (ketoABNOH)**, the neutral **N-oxyl radical (ketoABNO)**, and the oxidized **oxoammonium ion**. This cycle allows it to act as an efficient mediator in oxidation reactions [1].

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## References

1. A reflection on ketoABNO : the crossing point between organic... [pubs.rsc.org]

2. Copper(I)/ ketoABNO catalysed aerobic alcohol oxidation - Peeref [peeref.com]

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